molecular formula C10H10ClNO3 B1354616 3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid CAS No. 78096-13-6

3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1354616
CAS No.: 78096-13-6
M. Wt: 227.64 g/mol
InChI Key: VVNXMYXMBHDKSD-UHFFFAOYSA-N
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Description

3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is a chemical compound for research applications. The specific properties, mechanism of action, and primary research applications for this compound are currently not detailed in the available public scientific literature. Researchers are interested in compounds with similar structural features, such as the 3-oxopropanoic acid (malonic semialdehyde) moiety and carboxamide group , for their potential as synthetic intermediates or in biological studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. For safety and handling information, refer to the relevant Safety Data Sheet.

Properties

IUPAC Name

3-(3-chloro-2-methylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6-7(11)3-2-4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNXMYXMBHDKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505868
Record name 3-(3-Chloro-2-methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78096-13-6
Record name 3-(3-Chloro-2-methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 3-chloro-2-methylaniline with a suitable acylating agent. One common method is the acylation of 3-chloro-2-methylaniline with an appropriate acid chloride or anhydride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammation and cancer.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. Additionally, it can interfere with the synthesis of β-amyloid precursor protein, promoting the degradation of transcription factors involved in disease pathways .

Comparison with Similar Compounds

3-[(3-Cyanophenyl)amino]-3-oxopropanoic acid (5b)

  • Structure: 3-cyano substituent instead of 3-chloro-2-methyl.
  • Properties :
    • Melting Point: 96–99 °C
    • IR peaks: 2228 cm⁻¹ (C≡N stretch)
    • Yield: 72%

3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid

  • Structure : Additional 4-fluoro substituent.
  • Properties : Higher molecular weight (243.6 g/mol vs. 229.6 g/mol for the target compound) and increased polarity due to fluorine’s electronegativity .
  • Biological Relevance : Fluorine can improve metabolic stability and binding affinity in enzyme inhibitors .

3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid

  • Structure : Two chloro substituents at 2- and 3-positions.
  • Properties :
    • Molecular Weight: 248.07 g/mol
    • Purity: 95%
    • Smiles: O=C(O)CC(=O)NC1=CC=CC(Cl)=C1Cl
  • Impact: Increased lipophilicity and steric hindrance may alter target binding compared to the mono-chloro derivative.

Chain Length Modifications

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid

  • Structure: Butanoic acid backbone (4-carbon chain) instead of propanoic acid.
  • Properties :
    • CAS: 196934-77-7
    • Molecular Weight: 243.6 g/mol
  • Effect : Extended chain length may enhance flexibility and alter interactions with enzyme active sites (e.g., MurA inhibitors) .

Functional Group Replacements

3-((4-Chlorophenyl)amino)-3-oxopropanoic acid (6)

  • Structure : 4-chloro substituent instead of 3-chloro-2-methyl.
  • Synthesis : Prepared via reaction of 4-chloroaniline with Meldrum’s acid .
  • Significance : Positional isomerism (4-Cl vs. 3-Cl-2-Me) may affect π-π stacking or hydrogen bonding in target proteins.

Methyl 3-((5-cyanothiazol-2-yl)amino)-3-oxopropanoate

  • Structure : Thiazole ring replaces phenyl; methyl ester instead of free carboxylic acid.
  • Properties :
    • Yield: 70%
    • Rf: 0 (DCM/MeOH: 20/1)
  • Application : Ester derivatives are often used as prodrugs to enhance cellular uptake.

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Name CAS Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound 78096-13-6 229.6 Not reported 3-Cl, 2-Me
3-[(3-Cyanophenyl)amino]-3-oxopropanoic acid - 218.2 96–99 3-CN
3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid 95262-11-6 248.07 Not reported 2-Cl, 3-Cl
4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid 196934-77-7 243.6 Not reported 3-Cl, 2-Me, C4 chain

Biological Activity

3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is an organic compound characterized by its unique structural features, including a chlorinated aromatic amine and a propanoic acid moiety. This compound has garnered attention for its potential biological activities, which may be attributed to its functional groups and molecular interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₀ClNO₃, with a molecular weight of approximately 227.64 g/mol. The compound features a chlorinated aromatic ring linked to an amino acid backbone, suggesting potential interactions with various biological targets.

Property Value
Molecular FormulaC₁₀H₁₀ClNO₃
Molecular Weight227.64 g/mol
CAS Number73877-03-9
Physical StateSolid
Storage ConditionsRoom temperature

Biological Activity

Preliminary studies indicate that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential use in antibiotic development.
  • Enzyme Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit enzymes such as urease, which plays a role in the metabolism of urea in organisms.

Case Studies

  • Antimicrobial Activity : A study evaluating the antimicrobial properties of chlorinated aromatic compounds found that derivatives similar to this compound displayed significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
  • Enzyme Inhibition : Research conducted on the enzyme inhibitory activity of related compounds demonstrated that they could effectively inhibit jack bean urease (JBU). The synthesized derivatives were found to be potent anti-urease inhibitors, highlighting their therapeutic potential in managing conditions associated with urea metabolism.

The biological activity of this compound may stem from its ability to interact with specific biological targets through non-covalent bonding mechanisms. The presence of the amino group allows for hydrogen bonding and ionic interactions, while the chlorinated aromatic ring may facilitate π-stacking interactions with target proteins.

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